5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-19-11-9-17(10-12-19)23-21-15-28(14-16-5-4-6-18(25)13-16)22-8-3-2-7-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHMDZXTIQJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic derivative with notable biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological properties based on recent studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrazoloquinoline core, which is known for its diverse pharmacological activities. The presence of the 3-fluorophenyl and 4-methoxyphenyl substituents enhances its biological profile by potentially improving solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazoloquinoline exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed promising results against various pathogens, with MIC values indicating effective inhibition at low concentrations. In vitro tests revealed that compounds similar to this compound had MIC values ranging from to against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation : The compound also demonstrated the ability to inhibit biofilm formation, which is crucial in preventing chronic infections associated with bacterial colonies .
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been extensively studied:
- Cell Cycle Arrest : In cancer cell lines, this compound was found to induce cell cycle arrest in the G2/M phase, inhibiting tubulin polymerization. This mechanism suggests its potential as a chemotherapeutic agent .
- IC50 Values : Compounds related to this structure exhibited IC50 values within the low micromolar range (0.08–12.07 mM), indicating substantial potency against various cancer types .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoloquinolines have been linked to their ability to inhibit nitric oxide (NO) production:
- Inhibition of iNOS and COX-2 : Studies indicated that certain derivatives significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory pathways .
Case Studies and Research Findings
- Antimicrobial Study :
- Anticancer Evaluation :
- Inflammation Models :
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole and quinoline structure. Its molecular formula is , with a molecular weight of approximately 335.37 g/mol. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups significantly influences its biological activity.
Anticancer Activity
Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit promising anticancer properties. The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Studies indicate that these compounds can trigger programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : Certain derivatives have been observed to halt the cell cycle, preventing cancer cells from proliferating.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of 5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline against several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Apoptosis and inhibition of proliferation |
This data indicates that structural modifications can enhance the anticancer potency of the compound while minimizing cytotoxicity.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Case Study: Inhibition of NO Production
In a comparative study, various derivatives were tested for their ability to inhibit NO production:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These findings suggest that modifications to the compound can enhance its anti-inflammatory activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of electron-withdrawing groups like fluorine enhances biological activity, while bulky substituents may reduce efficacy due to steric hindrance.
- Electron-Withdrawing Groups : Enhance interactions with biological targets.
- Bulky Substituents : May hinder access to active sites on enzymes or receptors.
Q & A
Q. What are the common synthetic routes for 5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, and what challenges arise during purification?
The synthesis typically involves multi-step reactions, including:
- Core formation : Condensation of substituted phenylhydrazines with quinoline precursors to form the pyrazoloquinoline core .
- Substituent introduction : Suzuki-Miyaura coupling or alkylation reactions to attach the 3-fluorophenylmethyl and 4-methoxyphenyl groups .
- Purification challenges : By-products from incomplete substitutions or isomerization require rigorous chromatographic techniques (e.g., HPLC or flash column chromatography) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- X-ray crystallography is used to confirm the three-dimensional conformation, particularly the spatial arrangement of the fluorophenyl and methoxyphenyl groups .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and monitors reaction progress .
- High-resolution mass spectrometry (HRMS) validates the molecular formula and isotopic pattern .
Q. What in vitro assays are recommended for initial biological screening?
- Anti-inflammatory activity : Measure inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (IC₅₀ values typically <1 µM for related compounds) .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Evaluate binding affinity to cyclooxygenase-2 (COX-2) via fluorescence polarization assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
Contradictions may arise from:
- Assay variability : Compare results across standardized protocols (e.g., identical cell lines, LPS concentrations) .
- Substituent effects : The 3-fluorophenyl group may enhance COX-2 inhibition but increase off-target cytotoxicity. Use structure-activity relationship (SAR) studies to isolate functional group contributions .
- Metabolic stability : Assess compound stability in liver microsomes to differentiate intrinsic activity from metabolic by-products .
Q. What strategies optimize synthetic yield while maintaining stereochemical purity?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for the pyrazoloquinoline core (yields >70% reported in ).
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for methoxyphenyl groups .
- Chiral resolution : Use chiral stationary phases in HPLC to separate enantiomers if racemic mixtures form during alkylation .
Q. How do substituents influence solubility and bioavailability, and what modifications are experimentally viable?
- Methoxy groups : The 4-methoxyphenyl substituent improves water solubility but may reduce membrane permeability. Introduce polar pro-drug moieties (e.g., phosphate esters) for in vivo studies .
- Fluorine atoms : The 3-fluorophenyl group enhances metabolic stability but may increase logP. Balance by introducing hydrophilic groups (e.g., hydroxyls) at non-critical positions .
- Solubility assays : Use shake-flask methods with PBS (pH 7.4) and DMSO controls to quantify aqueous solubility .
Methodological Considerations
Q. What computational tools are effective for predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 or kinase domains, prioritizing hydrogen bonds with the pyrazoloquinoline core .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
- QSAR models : Use substituent electronic parameters (Hammett σ) to predict activity trends .
Q. How should researchers address batch-to-batch variability in pharmacological data?
- Quality control : Implement strict HPLC purity thresholds (>95%) and LC-MS to detect trace impurities .
- Biological replicates : Use ≥3 independent experiments with internal controls (e.g., celecoxib for COX-2 assays) .
- Crystallographic consistency : Compare X-ray structures across batches to confirm conformational uniformity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
